molecular formula C11H11F2NO3 B2658699 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid CAS No. 1270661-89-6

2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid

Cat. No.: B2658699
CAS No.: 1270661-89-6
M. Wt: 243.21
InChI Key: ABAAWKGHNUADRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) . This code provides a specific textual identifier for the compound based on its molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Structural Analysis and Characterization

Research has focused on the synthesis and structural characterization of compounds similar to 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid. For instance, the study by Rahul Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, analyzing its molecular structure through various spectroscopic methods. This work contributes to understanding the chemical and physical properties of similar acetic acid derivatives.

Synthesis and Chemical Properties

Another study by T. Baul et al. (2002) explored the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. The crystal structures revealed by this research provide insights into the coordination chemistry of similar acetic acid compounds.

Potential Applications in Material Science

The synthesis and application of materials derived from or incorporating acetic acid derivatives also constitute a significant area of research. For example, Kazuhiro Yamanaka et al. (2000) discussed the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, indicating potential applications in material science and engineering.

Environmental Studies

The environmental impact and degradation studies of chemical compounds similar to this compound have been another focus. Natana Raquel Zuanazzi et al. (2020) provided a scientometric review on the toxicity of the herbicide 2,4-D, an analog, highlighting global research trends and identifying future research directions.

Phytoremediation and Environmental Cleanup

In a study relevant to environmental cleanup, K. Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of the organochlorine herbicide 2,4-dichlorophenoxyacetic acid. This research demonstrates the potential for using biological methods to degrade or remove toxic substances from the environment.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing mouth (P330) among others .

Properties

IUPAC Name

2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAWKGHNUADRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.